(1S)-1-(4-piperidin-1-ylphenyl)ethanol
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Overview
Description
(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol: is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment to Phenyl Group: The piperidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Introduction of Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological research .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases .
Industry
Industrially, (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable in the synthesis of active ingredients for various applications .
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, leading to changes in their activity. The phenyl group and ethan-1-ol moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
Uniqueness
(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a piperidine ring and an ethan-1-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1S)-1-(4-piperidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m0/s1 |
InChI Key |
ZVMGBRBCWHTNKR-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCCC2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)O |
Origin of Product |
United States |
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